1-Amino-3-(piperazin-1-yl)propan-2-ol
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Overview
Description
1-Amino-3-(piperazin-1-yl)propan-2-ol is a chemical compound that features both an amino group and a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-(piperazin-1-yl)propan-2-ol can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the reaction of (S)-propylene oxide with liquid ammonia and a catalyst such as p-toluene sulfonic acid . This reaction is carried out at temperatures ranging from 40-120°C and pressures between 1-10 MPa .
Industrial Production Methods: The industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of phase transfer catalysts and high vacuum distillation are common practices to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(piperazin-1-yl)propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in oxidation reactions to form corresponding carbonyl compounds .
Common Reagents and Conditions:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohol derivatives .
Scientific Research Applications
1-Amino-3-(piperazin-1-yl)propan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Amino-3-(piperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and subsequent physiological effects . This interaction is crucial in its application as an anthelmintic agent.
Comparison with Similar Compounds
2-Amino-1-propanol: A hydrogenated derivative of alanine with similar structural features.
3-Amino-1-propanol: A straight-chain compound not widely used.
3-Amino-2-propanol:
Uniqueness: 1-Amino-3-(piperazin-1-yl)propan-2-ol stands out due to its piperazine ring, which imparts unique chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
1-amino-3-piperazin-1-ylpropan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O/c8-5-7(11)6-10-3-1-9-2-4-10/h7,9,11H,1-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAYRHIIHNUBPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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